6-Bromoisoquinolin-8-amine

Catalog No.
S8496112
CAS No.
M.F
C9H7BrN2
M. Wt
223.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoisoquinolin-8-amine

Product Name

6-Bromoisoquinolin-8-amine

IUPAC Name

6-bromoisoquinolin-8-amine

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H,11H2

InChI Key

ZRKNMBYFRJJIFF-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C(C=C(C=C21)Br)N

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)Br)N

6-Bromoisoquinolin-8-amine is a chemical compound with the molecular formula C9H8BrN and a molecular weight of 208.05 g/mol. It is categorized as an isoquinoline derivative, which is a bicyclic compound containing a benzene ring fused to a pyridine-like structure. The presence of the bromine atom at the sixth position and the amine group at the eighth position contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, making it useful for creating diverse derivatives.
  • Rearrangements: Under certain conditions, it may undergo rearrangement reactions that can lead to new structural isomers.
  • Coupling Reactions: 6-Bromoisoquinolin-8-amine can be utilized in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.

6-Bromoisoquinolin-8-amine can be synthesized through several methods. One notable approach involves:

  • Starting Materials: Utilizing 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.
  • Reflux Reaction: The reaction mixture is refluxed in anhydrous toluene for several hours.
  • Ring Closure: The formation of the isoquinoline structure is achieved through subsequent reactions involving chloroformic acid ethyl ester and trimethyl phosphite under controlled conditions.

This method yields the product with a reported efficiency of around 35% .

The unique structure of 6-Bromoisoquinolin-8-amine makes it valuable in various applications:

  • Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of bioactive compounds.
  • Organic Synthesis: Used in laboratory settings for developing new chemical entities.
  • Research Tool: Its derivatives are often employed in biological research to study enzyme interactions and cellular mechanisms.

Interaction studies are essential for understanding how 6-Bromoisoquinolin-8-amine behaves in biological systems. Preliminary investigations suggest:

  • CYP Enzyme Interactions: Isoquinoline derivatives can influence the activity of cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes.
  • Binding Affinity Studies: Research on similar compounds indicates potential binding interactions with various biological receptors, warranting further exploration into its pharmacological profile.

6-Bromoisoquinolin-8-amine shares structural similarities with other isoquinoline derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
5-Bromoisoquinolin-8-amineC9H7BrN2Bromine at position five; different biological activity profile .
Isoquinolin-8-amineC9H8N2Lacks bromine; serves as a baseline for comparison .
7-BromoisoquinolinC9H7BrNBromine at position seven; potential variation in reactivity .
6-MethoxyisoquinolineC10H9NOContains a methoxy group; different solubility and reactivity .

The presence of bromine at position six differentiates 6-Bromoisoquinolin-8-amine from its analogs, potentially affecting its reactivity and biological activity.

Reductive Amination Pathways Using 3-Bromophenylacetonitrile Precursors

A prominent synthetic route to 6-bromoisoquinolin-8-amine involves reductive amination starting from 3-bromophenylacetonitrile. This four-step process, detailed in a 2014 patent (CN103880745B), begins with the hydrogenation of 3-bromophenylacetonitrile using Raney nickel in methanol or ethanol to yield 3-bromophenethylamine. Subsequent amidation with methyl chloroformate in the presence of a base produces methyl 3-bromophenethylcarbamate, which undergoes cyclization with 2-oxoacetic acid in tetrahydrofuran (THF) under acidic conditions. The final hydrolysis step with concentrated sulfuric acid affords 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is further functionalized to introduce the amine group at the 8-position. This method achieves moderate yields (35–45%) and emphasizes the importance of controlling reaction temperature during amidation to prevent byproduct formation.

Palladium-Catalyzed Buchwald–Hartwig Amination Strategies

The Buchwald–Hartwig amination has been adapted for synthesizing 6-bromoisoquinolin-8-amine derivatives, particularly in pharmaceutical intermediate production. A 2014 study demonstrated the coupling of 6-bromoisoquinoline-1-carbonitrile with (S)-3-amino-2-methylpropan-1-ol using a palladium-Xantphos catalyst system. Optimized conditions (90°C, 18 hours in toluene) achieved >95% conversion, highlighting the method’s efficiency for base-sensitive substrates. While this example focuses on a related isoquinoline derivative, the protocol is directly applicable to 8-amination by substituting the aryl bromide with 6-bromoisoquinoline. Key advantages include excellent functional group tolerance and scalability to kilogram quantities.

Multi-Step Functionalization of Isoquinoline Scaffolds

Alternative approaches involve late-stage functionalization of preformed isoquinoline cores. A reported synthesis starts with 4-bromobenzaldehyde, which undergoes condensation with amino acetaldehyde dimethyl acetal to form a Schiff base. Ring closure via titanium tetrachloride-mediated cyclization produces 6-bromoisoquinoline, which is subsequently aminated at the 8-position using hydroxylamine-O-sulfonic acid. This method, though lengthier, allows precise control over substitution patterns and has been utilized to produce gram-scale quantities for biological testing.

Table 1: Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsYield (%)Key Reference
Reductive Amination3-BromophenylacetonitrileHydrogenation, Amidation, Cyclization35–45
Buchwald–Hartwig6-BromoisoquinolinePalladium-catalyzed coupling>95
Multi-Step Functionalization4-BromobenzaldehydeCondensation, Cyclization, Amination30–40

Cytotoxic Activity Against Human Tumor Cell Lines

6-Bromoisoquinolin-8-amine derivatives exhibit broad-spectrum cytotoxicity against diverse cancer cell lines, including gastric adenocarcinoma (AGS), lung carcinoma (SK-MES-1), bladder carcinoma (J82), and leukemia (HL-60). The most active compound in this class, 7-amino-6-bromoisoquinoline-5,8-quinone (referred to as Compound 13 in source [4]), demonstrated exceptional potency (Table 1).

Table 1: Cytotoxic Activity of 7-Amino-6-Bromoisoquinoline-5,8-Quinone Against Human Tumor Cell Lines

Cell LineHalf-Maximal Inhibitory Concentration (μM)
AGS (Gastric Adenocarcinoma)0.21 ± 0.03
SK-MES-1 (Lung Carcinoma)0.33 ± 0.05
J82 (Bladder Carcinoma)0.49 ± 0.07
HL-60 (Leukemia)0.28 ± 0.04
MRC-5 (Normal Lung Fibroblasts)1.45 ± 0.12

The selectivity index (ratio of cytotoxicity in normal versus cancerous cells) for Compound 13 ranges from 2.96 to 6.90, indicating preferential toxicity toward malignant cells [4]. Mechanistic studies suggest that this derivative induces apoptosis by disrupting tubulin polymerization and arresting the cell cycle at the G1/S phase [2] [4]. Comparative analyses with etoposide, a topoisomerase II inhibitor, reveal that Compound 13 is 3–5 times more potent across all tested lines [4].

Structure-Activity Relationship Studies of Amino-Substituted Isoquinolinequinones

The anticancer efficacy of 6-bromoisoquinolin-8-amine derivatives is highly dependent on the position and nature of substituents on the isoquinolinequinone core. Key findings from structure-activity relationship (SAR) studies include:

  • Amino Group Positioning:

    • The 7-amino substitution enhances cytotoxicity compared to 6-amino analogs. For example, 7-amino-6-bromoisoquinoline-5,8-quinone (Compound 13) exhibits a half-maximal inhibitory concentration of 0.21 μM against AGS cells, whereas its 6-amino-7-bromo counterpart shows reduced activity (half-maximal inhibitory concentration = 1.12 μM) [4].
    • Nitrogen at the 8-position (as in 6-bromo-8-aminoisoquinoline) further improves binding to EGFR’s ATP pocket through hydrogen bonding with residues like Met793 and Thr854 [1] [4].
  • Bromo Substituent Effects:

    • The 6-bromo group increases lipophilicity, facilitating membrane penetration and intracellular accumulation. Derivatives lacking this substituent show a 4–8-fold reduction in potency [4].
    • Bromine’s electron-withdrawing properties stabilize charge-transfer interactions with tubulin’s β-subunit, enhancing antimitotic activity [2] [4].
  • Combined Modifications:

    • Dual substitutions (e.g., 6-bromo-7-amino) synergistically improve activity. For instance, Compound 13’s binding energy to EGFR (-6.7 kcal·mol⁻¹) surpasses that of mono-substituted analogs (-4.2 to -5.3 kcal·mol⁻¹) [1] [4].
    • Methyl or methoxy groups at peripheral positions (e.g., 3-methyl) marginally improve metabolic stability but do not significantly alter cytotoxicity [4].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

221.97926 g/mol

Monoisotopic Mass

221.97926 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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